3-[(Tert-butylsulfanyl)methyl]piperidine
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Overview
Description
3-[(Tert-butylsulfanyl)methyl]piperidine is a chemical compound with the molecular formula C10H21NS It is a piperidine derivative, characterized by the presence of a tert-butylsulfanyl group attached to a methyl group, which is further connected to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydride or potassium carbonate are often employed to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-[(Tert-butylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
3-[(Tert-butylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 3-[(Tert-butylsulfanyl)methyl]piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the tert-butylsulfanyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Tert-Butylpiperidine: A compound with a tert-butyl group directly attached to the piperidine ring.
Uniqueness: 3-[(Tert-butylsulfanyl)methyl]piperidine is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H21NS |
---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
3-(tert-butylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-10(2,3)12-8-9-5-4-6-11-7-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
VJAWFSDQRAKGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1CCCNC1 |
Origin of Product |
United States |
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